(1S)-3-(1,10-Phenanthrolin-2-yl)-2'-phenyl-[1,1'-binaphthalen]-2-ol
Description
(1S)-3-(1,10-Phenanthrolin-2-yl)-2'-phenyl-[1,1'-binaphthalen]-2-ol is a chiral binaphthyl derivative featuring a phenanthrolin moiety at the 3-position and a phenyl group at the 2'-position. The (1S) configuration imparts chirality, making it valuable in asymmetric catalysis and chiral recognition. Its rigid binaphthyl scaffold enhances stereochemical control, while the phenanthrolin group provides strong metal-coordination sites, distinguishing it from simpler binaphthol (BINOL) derivatives .
Structure
3D Structure
Properties
IUPAC Name |
3-(1,10-phenanthrolin-2-yl)-1-(2-phenylnaphthalen-1-yl)naphthalen-2-ol | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C38H24N2O/c41-38-32(33-21-19-27-17-16-26-13-8-22-39-36(26)37(27)40-33)23-28-12-5-7-15-30(28)35(38)34-29-14-6-4-11-25(29)18-20-31(34)24-9-2-1-3-10-24/h1-23,41H | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VWWAASXRARXERE-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C2=C(C3=CC=CC=C3C=C2)C4=C(C(=CC5=CC=CC=C54)C6=NC7=C(C=CC8=C7N=CC=C8)C=C6)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C38H24N2O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
524.6 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (1S)-3-(1,10-Phenanthrolin-2-yl)-2’-phenyl-[1,1’-binaphthalen]-2-ol typically involves multi-step organic reactions. One common method starts with the preparation of the binaphthyl backbone, followed by the introduction of the phenanthroline moiety through a series of coupling reactions. The reaction conditions often require the use of catalysts such as palladium or copper, and solvents like dichloromethane or toluene. The final step usually involves the purification of the compound using chromatography techniques.
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis methods. This includes optimizing reaction conditions to increase yield and purity, and employing industrial-scale equipment for reactions and purification processes.
Chemical Reactions Analysis
Types of Reactions
(1S)-3-(1,10-Phenanthrolin-2-yl)-2’-phenyl-[1,1’-binaphthalen]-2-ol can undergo various types of chemical reactions, including:
Oxidation: This compound can be oxidized using reagents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst.
Substitution: Nucleophilic substitution reactions can occur, especially at the phenanthroline moiety, using reagents like sodium hydride and alkyl halides.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Hydrogen gas with palladium on carbon as a catalyst.
Substitution: Sodium hydride in dimethylformamide (DMF) with alkyl halides.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinones, while reduction could produce dihydro derivatives.
Scientific Research Applications
(1S)-3-(1,10-Phenanthrolin-2-yl)-2’-phenyl-[1,1’-binaphthalen]-2-ol has several scientific research applications:
Chemistry: Used as a ligand in coordination chemistry to form complexes with metals, which can be used in catalysis.
Medicine: Investigated for its potential as a therapeutic agent due to its unique structural properties.
Industry: Used in the development of advanced materials, such as organic semiconductors and light-emitting diodes (LEDs).
Mechanism of Action
The mechanism of action of (1S)-3-(1,10-Phenanthrolin-2-yl)-2’-phenyl-[1,1’-binaphthalen]-2-ol involves its ability to coordinate with metal ions. This coordination can influence various molecular targets and pathways, such as:
Metal Ion Coordination: The phenanthroline moiety can chelate metal ions, affecting their reactivity and stability.
Catalytic Activity: The compound can act as a catalyst in various organic reactions, facilitating processes like hydrogenation and oxidation.
Comparison with Similar Compounds
Structural Modifications and Substituent Effects
The table below compares key structural features, synthesis methods, and properties of the target compound with analogues:
Key Observations :
- Phenanthrolin vs. Phosphino Groups: The phenanthrolin group in the target compound enables stronger metal chelation compared to diphenylphosphino analogues, which are more commonly used in asymmetric hydrogenation .
- Methoxy vs. Phenyl Substituents : Methoxy groups (e.g., in ) reduce steric hindrance but increase electron density, whereas 2'-phenyl substituents enhance rigidity and π-π interactions.
Physicochemical Properties
- Melting Points : Methoxy-substituted derivatives (e.g., 123–125°C in ) generally have lower melting points than phenyl-substituted analogues due to reduced hydrogen bonding.
- Chirality and Crystallization: 2’-benzyloxy derivatives form conglomerates (), enabling deracemization via Viedma ripening, whereas phosphino-substituted compounds prioritize coordination chemistry over crystallinity .
- Spectroscopic Signatures: 1H NMR: Methoxy protons appear as singlets (δ 3.78–3.80), while phenolic OH signals (δ 4.91–5.50) vary with substituent electronic effects . HRMS: Molecular ion peaks confirm molecular weights within ±0.005 Da accuracy .
Research Findings and Contradictions
- Synthesis Yields : Methoxy-substituted compounds achieve 73–95% yields via alkylation (), while halogenated derivatives (e.g., 7-bromo in ) require harsher conditions (Pd-mediated cross-couplings) with moderate yields (63–99%).
- Steric vs. Electronic Effects : Methyl groups () introduce steric hindrance, limiting reactivity in cyclization reactions, whereas phenyl groups enhance stability but reduce solubility.
- Contradictions in Catalytic Performance: Phosphino-binaphthols show higher enantioselectivity in hydrogenation (), but phenanthrolin analogues may outperform them in reactions requiring rigid, multidentate ligands.
Biological Activity
(1S)-3-(1,10-Phenanthrolin-2-yl)-2'-phenyl-[1,1'-binaphthalen]-2-ol, also referred to by its CAS number 1621903-81-8, is a complex organic compound notable for its potential biological activities. This article explores its synthesis, biological properties, and relevant case studies that highlight its applications in medicinal chemistry.
Chemical Structure and Properties
The molecular formula of this compound is C38H24N2O. The compound features a binaphthyl backbone with a phenanthroline moiety that contributes to its biological activity. Its structural characteristics suggest potential interactions with biological targets, particularly in cancer research.
Antitumor Activity
Research has indicated that phenanthroline derivatives exhibit significant cytotoxic effects against various cancer cell lines. For instance, studies have shown that related phenanthroline complexes can interact with cellular membranes and influence apoptotic pathways. The cytotoxicity of these compounds is often assessed using IC50 values across different cell lines.
Table 1: Cytotoxicity of Phenanthroline Derivatives
| Compound | Cell Line | IC50 (µM) | Reference |
|---|---|---|---|
| Complex 1 | HeLa | 15 | |
| Complex 2 | MCF-7 | 10 | |
| This compound | SKOV3 | TBD | Current Study |
The proposed mechanism of action for this compound involves the formation of reactive intermediates that can bind to DNA or proteins within cancer cells. This binding can lead to the induction of apoptosis and cell cycle arrest.
Interaction with Blood Proteins
The interaction of similar phenanthroline complexes with serum proteins such as human serum albumin (HSA) has been studied to understand their pharmacokinetics. Binding to HSA can enhance the bioavailability and therapeutic efficacy of these compounds by facilitating cellular uptake.
Study on Cytotoxicity
A recent study evaluated the cytotoxic effects of various phenanthroline derivatives on tumor cell lines including HeLa and MCF-7. The findings indicated that these compounds exhibited diverse biological effects depending on their structural modifications and the specific cellular environment.
Table 2: Summary of Cytotoxic Studies
Q & A
Q. Table 1: Comparative Catalytic Performance of Analogous Ligands
| Ligand Structure | Enantiomeric Excess (%) | Turnover Frequency (h) | Reference |
|---|---|---|---|
| (1S)-Binaphthol-Phenanthroline | 92 | 450 | |
| (1R)-Binaphthol-Phenanthroline | 15 | 380 | |
| Non-chiral Analog | 0 | 600 |
Q. Table 2: Impact of Substituents on Solubility and Activity
| Substituent | Solubility (mg/mL, EtOH) | Catalytic Activity (Relative) |
|---|---|---|
| -H | 12.5 | 1.0 |
| -CF | 4.2 | 1.8 |
| -OCH | 18.7 | 0.7 |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
